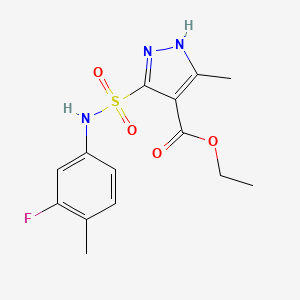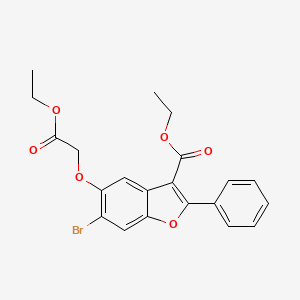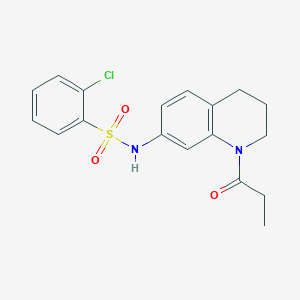![molecular formula C18H21N3 B2814375 Dimethyl[4-(1-propylbenzimidazol-2-yl)phenyl]amine CAS No. 384359-01-7](/img/structure/B2814375.png)
Dimethyl[4-(1-propylbenzimidazol-2-yl)phenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
A general process to synthesize benzimidazole derivatives involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Aplicaciones Científicas De Investigación
Heterocyclic Amines and Cancer Research
- Epidemiologic and Experimental Evidence : Studies have implicated food-derived HAs, which are formed in meats cooked by ordinary methods, in the incidence of mammary gland cancer. Chronic administration of specific HAs like PhIP has been shown to cause mammary gland cancer in rats, highlighting the potential etiologic role of these compounds in human breast cancer. This research suggests a need for further experimental studies examining the interaction between HAs and other dietary factors with respect to mammary carcinogenesis (Snyderwine, 1994).
Amine Activators in Acrylic Resin Curing
- Accelerating Effect of Tertiary Aromatic Amines : A review focusing on the role of tertiary aromatic amines as activators in the benzoyl peroxide/amine system for curing acrylic resins discusses the kinetics, mechanism, activation energy of the reaction, and associated toxicity. This information is crucial for biomedical applications like denture resins or acrylic bone cements, indicating the significance of temperature on curing parameters (Vázquez, Levenfeld, & Román, 1998).
Antifungal Applications
- Chemical Use Against Fusarium oxysporum : Research into combating Bayoud disease in date palms has explored the chemical use of synthetic compounds, including various amines, demonstrating their effectiveness against the pathogen Fusarium oxysporum f. sp. albedinis. This review highlights the structure–activity relationship (SAR) and identifies efficient compounds, offering insights into antifungal pharmacophore sites (Kaddouri et al., 2022).
Neurotropic and Cerebroprotective Properties
- Dimethyloxobutylphosphonyl Dimethylate (Dimephosphone) : Dimephosphone has been identified as a drug with metabolic action that can restore damaged brain structures, improve cerebral circulation, and exhibit neurotropic and cerebroprotective properties. Developed in Russia, its novelty and potential therapeutic applications underscore the importance of further research into similar compounds (Tsishba & Maksimov, 2022).
Mecanismo De Acción
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have been extensively studied for their broad range of chemical and biological properties . They have been used in the development of new drugs with various therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . The presence of different functional groups on the benzimidazole core structure can significantly influence its bioactivity .
Biochemical Pathways
Benzimidazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structure and target .
Result of Action
Benzimidazole derivatives have been found to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
N,N-dimethyl-4-(1-propylbenzimidazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3/c1-4-13-21-17-8-6-5-7-16(17)19-18(21)14-9-11-15(12-10-14)20(2)3/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJLWJSXLLHVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl[4-(1-propylbenzimidazol-2-yl)phenyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814293.png)
![4-[benzyl(methyl)sulfamoyl]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2814294.png)



![8-fluoro-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814302.png)

![2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2814305.png)

![methyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2814309.png)


![1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2814314.png)